3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid
Description
Properties
IUPAC Name |
3,3-dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-8(2)6-3-4-9(5-6,12-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFMMBFLFWWVEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(O1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as acetonitrile and a catalyst like N-iodosuccinimide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different functional groups, enhancing their utility in further chemical transformations .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that derivatives of bicyclic compounds, including 3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, exhibit significant antitumor activity. For instance, research on 7-Oxabicyclo[2.2.1]heptane derivatives has shown their potential as selective inhibitors of serine/threonine phosphatases, which are crucial in tumor progression and survival. The ability to design selective inhibitors presents a promising avenue for reversing drug resistance in cancer therapies, particularly against temozolomide-resistant tumors .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Bicyclic structures have been investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. Preliminary findings suggest that these compounds may help in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Biodegradation Studies
The environmental impact of chemical compounds is increasingly scrutinized, and studies involving this compound have shown promising results in biodegradation pathways. Research indicates that this compound can be metabolized by specific microbial communities, suggesting its potential use in bioremediation strategies for contaminated environments.
Case Studies
-
Antitumor Activity Study
- Objective : Evaluate the effectiveness of 7-Oxabicyclo[2.2.1]heptane derivatives as PP5 inhibitors.
- Methodology : Synthesis of various derivatives followed by in vitro assays to assess cytotoxicity against cancer cell lines.
- Findings : Certain derivatives exhibited IC50 values lower than traditional chemotherapeutics, indicating enhanced efficacy against resistant cancer types.
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Polymer Development Project
- Objective : Develop high-performance polymers using bicyclic compounds.
- Methodology : Incorporation of this compound into polymer matrices.
- Findings : Resulting polymers demonstrated improved tensile strength and thermal stability compared to conventional materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxabicyclo ring system can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but without the carboxylic acid group.
Cantharidin: A natural product with a similar oxabicyclo ring system, known for its biological activity.
Norcantharidin: A derivative of cantharidin with modified biological properties.
Uniqueness
3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Biological Activity
3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with potential biological activities that have garnered interest in pharmacological research. This compound, part of the oxabicyclo family, exhibits a variety of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 168.24 g/mol. Its structural characteristics contribute to its biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research has indicated that derivatives of oxabicyclo compounds possess significant antimicrobial properties. For instance, studies have shown that certain oxabicyclo derivatives can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes.
| Compound | Target Microorganism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Inhibition of growth |
| This compound | Escherichia coli | Moderate activity |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in the inflammatory response.
Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis or the inhibition of cell proliferation.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast cancer) | 25 | Apoptosis induction |
| HeLa (cervical cancer) | 30 | Cell cycle arrest |
Case Studies
Several studies have explored the biological activities of related compounds within the oxabicyclo family:
- Study on Antimicrobial Efficacy : A study conducted by researchers in 2021 highlighted the antimicrobial potential of various oxabicyclo derivatives against resistant strains of bacteria. The results indicated that modifications to the bicyclic structure could enhance activity against specific pathogens .
- Anti-inflammatory Mechanisms : A recent investigation published in Molecules examined the anti-inflammatory properties of synthetic γ-butyrolactones, closely related to oxabicyclo compounds, showing significant inhibition of inflammatory mediators .
- Cytotoxicity Assessment : A comparative study assessed several bicyclic compounds for their cytotoxic effects on cancer cell lines, revealing that specific structural features were crucial for enhancing anticancer activity .
Q & A
Q. What are the standard synthetic routes for 3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid, and how are the products characterized?
- Methodological Answer : The synthesis typically involves cyclization reactions or functionalization of pre-existing bicyclic frameworks. For example, derivatives of bicyclo[2.2.1]heptane carboxylic acids are synthesized via Diels-Alder reactions or catalytic hydrogenation of unsaturated precursors . Characterization relies on IR spectroscopy (to confirm carbonyl and hydroxyl groups) and ¹H/¹³C NMR (to resolve stereochemistry and substituent positions). For instance, IR peaks near 1700 cm⁻¹ indicate carboxylic acid groups, while NMR coupling constants help assign bicyclic ring conformations .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound and its derivatives?
- Methodological Answer :
- ¹H NMR : Critical for identifying proton environments in the bicyclic system. For example, deshielded protons near oxygen or carbonyl groups appear at δ 3.0–5.0 ppm, while methyl groups resonate at δ 1.0–1.5 ppm .
- X-ray crystallography : Resolves absolute stereochemistry, particularly for chiral centers in the bicyclic framework. Studies on related compounds (e.g., ampicillin derivatives) use this to confirm β-lactam ring geometry .
- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for labile substituents like hydroxyl or methyl groups .
Advanced Research Questions
Q. How can researchers address discrepancies in reported solubility data for this compound across different studies?
- Methodological Answer : Solubility variations often arise from differences in solvent polarity, temperature, or hydrate/salt forms. For example:
- Polar solvents : Aqueous solubility may decrease due to hydrophobic bicyclic cores, but sodium salt forms (e.g., ampicillin derivatives) enhance solubility in polar media .
- Experimental validation : Systematically test solubility in solvents like methanol, DMSO, or buffered solutions under controlled temperatures (e.g., 25°C vs. 37°C) and document hydrate formation using TGA/DSC .
Q. What strategies are employed to control stereochemistry during the synthesis of bicyclic carboxylic acid derivatives?
- Methodological Answer :
- Chiral catalysts : Use asymmetric catalysis (e.g., Rh or Pd complexes) to direct stereoselective cyclization. For example, (±)-ethyl 6-oxa-bicyclo[3.1.0]hexane-2-carboxylate synthesis employs chiral auxiliaries to bias endo/exo product ratios .
- Protecting groups : Temporary protection of hydroxyl or amine groups prevents undesired side reactions. Methyl or tert-butyl esters are common for carboxylic acid intermediates .
- Kinetic vs. thermodynamic control : Adjust reaction temperature and time to favor desired stereoisomers. Lower temperatures often stabilize kinetic products .
Q. What methodological considerations are critical for evaluating the biological activity of derivatives, such as antibacterial properties?
- Methodological Answer :
- Assay design : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria. For example, chromium(III) complexes of bicyclic carboxylic acids show enhanced activity due to metal coordination altering membrane permeability .
- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl groups, hydroxyl positions) and compare activity. Derivatives with electron-withdrawing groups on the bicyclic core often exhibit improved stability in biological media .
- Stability testing : Monitor compound degradation in serum or buffer (pH 7.4) via HPLC to ensure bioactivity correlates with intact structures .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting reports on the thermal stability of bicyclic carboxylic acid derivatives?
- Methodological Answer : Discrepancies often stem from varying analytical conditions:
- DSC/TGA : Ensure heating rates are consistent (e.g., 10°C/min) and sample purity >95% to avoid decomposition artifacts. For example, anhydrous forms may decompose at lower temperatures than hydrates .
- Atmosphere effects : Conduct experiments under inert nitrogen vs. ambient air to assess oxidative degradation pathways .
Experimental Design Challenges
Q. What are the key pitfalls in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Exothermic reactions : Bicyclic ring formation (e.g., Diels-Alder) may release heat, requiring controlled addition of reagents and cooling systems to prevent runaway reactions .
- Purification : Use preparative HPLC or fractional crystallization for enantiomerically pure products. Silica gel chromatography may degrade acid-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
